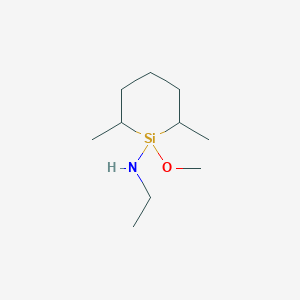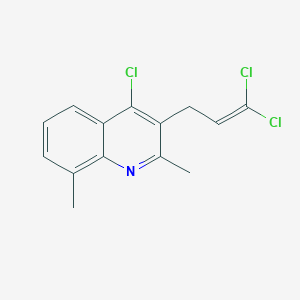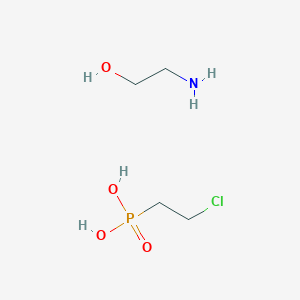
2-Aminoethanol;2-chloroethylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethanol;2-chloroethylphosphonic acid is a compound that combines the properties of both 2-aminoethanol and 2-chloroethylphosphonic acid It is commonly used in various industrial applications, including as a precursor to detergents and emulsifiers
準備方法
The synthesis of 2-aminoethanol typically involves the reaction of ethylene oxide with ammonia under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions. Industrial production methods often use continuous reactors to ensure consistent product quality.
2-Chloroethylphosphonic acid can be synthesized through the reaction of phosphorus trichloride with ethylene oxide, followed by hydrolysis. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products. Industrial production methods often involve the use of large-scale reactors and continuous processing to achieve high yields and purity.
化学反応の分析
2-Aminoethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include ethyleneimine and diethanolamine.
2-Chloroethylphosphonic acid primarily undergoes hydrolysis and substitution reactions. Hydrolysis of 2-chloroethylphosphonic acid results in the formation of ethylene and phosphonic acid. Substitution reactions with nucleophiles such as amines and alcohols can lead to the formation of various derivatives.
科学的研究の応用
2-Aminoethanol is widely used in scientific research due to its role as a building block for the synthesis of various compounds. In chemistry, it is used as a precursor for the synthesis of surfactants, emulsifiers, and corrosion inhibitors. In biology, it is used in the preparation of cell culture media and as a component of buffer solutions. In medicine, it is used in the synthesis of pharmaceuticals and as a stabilizer for certain drugs.
2-Chloroethylphosphonic acid is extensively used in agricultural research as a plant growth regulator. It promotes fruit ripening, leaf abscission, and flower induction in various crops. In industry, it is used to enhance the yield and quality of fruits and vegetables. Additionally, it has applications in the synthesis of organophosphorus compounds and as a reagent in chemical research.
作用機序
The mechanism of action of 2-aminoethanol involves its ability to act as a nucleophile due to the presence of the amino group. It can participate in various nucleophilic substitution reactions, leading to the formation of different products. In biological systems, it is involved in the synthesis of phospholipids and other essential biomolecules.
2-Chloroethylphosphonic acid exerts its effects by releasing ethylene upon hydrolysis. Ethylene is a potent plant hormone that regulates various physiological processes, including fruit ripening, leaf abscission, and flower induction. The molecular targets and pathways involved in these processes include ethylene receptors and signal transduction pathways that mediate the plant’s response to ethylene.
類似化合物との比較
2-Aminoethanol can be compared with other amino alcohols such as diethanolamine and triethanolamine. While all three compounds contain both amino and hydroxyl groups, 2-aminoethanol is unique in its bifunctional nature, making it a versatile building block for various chemical syntheses.
2-Chloroethylphosphonic acid can be compared with other plant growth regulators such as gibberellic acid and auxins. Unlike gibberellic acid and auxins, which promote cell elongation and division, 2-chloroethylphosphonic acid primarily promotes ethylene production, leading to fruit ripening and abscission. This unique mechanism of action makes it particularly useful in agricultural applications.
Similar Compounds
- Diethanolamine
- Triethanolamine
- Gibberellic acid
- Auxins
特性
CAS番号 |
922193-25-7 |
|---|---|
分子式 |
C4H13ClNO4P |
分子量 |
205.58 g/mol |
IUPAC名 |
2-aminoethanol;2-chloroethylphosphonic acid |
InChI |
InChI=1S/C2H6ClO3P.C2H7NO/c3-1-2-7(4,5)6;3-1-2-4/h1-2H2,(H2,4,5,6);4H,1-3H2 |
InChIキー |
KILYKVYUIBRBBV-UHFFFAOYSA-N |
正規SMILES |
C(CO)N.C(CCl)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


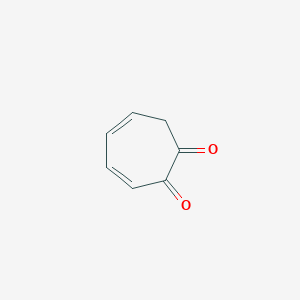
![1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-](/img/structure/B14176944.png)
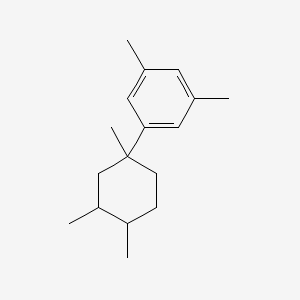
![Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B14176948.png)
![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)

![[(Z)-1,3-diphenylprop-1-en-2-yl]benzene](/img/structure/B14176965.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14176978.png)
![1-[(Pyren-1-YL)methyl]-1H-imidazole](/img/structure/B14176984.png)

